1-Benzyl-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazine 1-Benzyl-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 873579-01-2
VCID: VC0512923
InChI: InChI=1S/C19H23BrN2O3S/c1-15-12-18(25-2)19(13-17(15)20)26(23,24)22-10-8-21(9-11-22)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3
SMILES: CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Molecular Formula: C19H23BrN2O3S
Molecular Weight: 439.4g/mol

1-Benzyl-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazine

CAS No.: 873579-01-2

Main Products

VCID: VC0512923

Molecular Formula: C19H23BrN2O3S

Molecular Weight: 439.4g/mol

1-Benzyl-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazine - 873579-01-2

CAS No. 873579-01-2
Product Name 1-Benzyl-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazine
Molecular Formula C19H23BrN2O3S
Molecular Weight 439.4g/mol
IUPAC Name 1-benzyl-4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C19H23BrN2O3S/c1-15-12-18(25-2)19(13-17(15)20)26(23,24)22-10-8-21(9-11-22)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3
Standard InChIKey MUUSMSLVKUJBDB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Canonical SMILES CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
PubChem Compound 16444319
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator